molecular formula C14H14O2 B2794543 3,4'-Dimethoxybiphenyl CAS No. 84591-12-8

3,4'-Dimethoxybiphenyl

Cat. No.: B2794543
CAS No.: 84591-12-8
M. Wt: 214.264
InChI Key: FLGIATBXANRPOT-UHFFFAOYSA-N
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Description

3,4’-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 3 and 4 positions of one of the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’-Dimethoxybiphenyl can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethoxyiodobenzene with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Another method involves the demethylation of 3,4-dimethoxybiphenyl using boron tribromide in methylene chloride at low temperatures . This reaction requires careful handling due to the reactivity of boron tribromide and the need to protect the reaction mixture from moisture.

Industrial Production Methods

Industrial production of 3,4’-Dimethoxybiphenyl may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dimethoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated biphenyls and other substituted derivatives.

Mechanism of Action

The mechanism of action of 3,4’-Dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy groups can influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’-Dimethoxybiphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and other biphenyl derivatives .

Properties

IUPAC Name

1-methoxy-3-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGIATBXANRPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chloroanisole (76 mg, 0.54 mmol) reacted with 4-methoxyphenylboronic acid (117 mg, 0.77 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in toluene at 80° C. to give the title compound (112 mg, 97%) as a colorless oil: 1H-NMR (300 MHz CDCl3): δ 7.57 (d, 2H, J=8.7 Hz), 7.37 (t, 1H, J=7.8 and 8.1 Hz), 7.17 (m, 2H), 7.01 (d, 2H, J=8.7 Hz), 6.88-6.97 (m, 1H), 3.89 (s, 3H), 3.88 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 159.86, 159.17, 142.28, 135.51, 129.66, 128.13, 119.21, 114.09, 112.44, 111.93. GC/MS (EI): m/z 214 (M+), 199, 171, 128. Anal. Calcd for C14H4O2: C, 78.48; H, 6.59. Found C, 78.46: H, 6.62.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

A mixture of a mixed solvent (toluene/ethanol/water=1.5/1.5/1; 900 ml), the compound (T-2) (48.6 g, 319.6 mmol), 1-iodo-4-methoxybenzene (68.0 g, 290.6 mmol), 5% palladium on carbon (3.40 g), potassium carbonate (60.2 g, 435.9 mmol) and tetrabutylammonium bromide (23.4 g, 72.7 mmol) was refluxed with stirring for 15 hours under an atmosphere of nitrogen. The resulting reaction mixture was extracted with toluene (400 mL) three times, and the organic layers were washed with water. After the organic layer had been dried over anhydrous magnesium sulfate, the organic solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: toluene), and then by recrystallization from a mixed solvent of heptane, methanol and ethyl acetate to give colorless crystals (57.8 g) of 3,4′-dimethoxybiphenyl (T-3).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
23.4 g
Type
catalyst
Reaction Step One
Name
toluene ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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